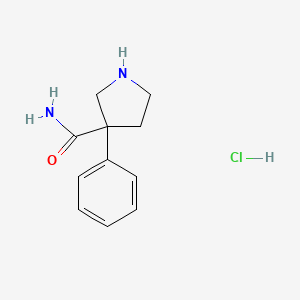

3-Phenylpyrrolidine-3-carboxamide hydrochloride

Description

3-Phenylpyrrolidine-3-carboxamide hydrochloride is a pyrrolidine-based compound featuring a phenyl substituent at the 3-position of the pyrrolidine ring, a carboxamide group, and a hydrochloride salt. The carboxamide moiety contributes to hydrogen-bonding interactions, which are critical for biological activity in pharmaceutical contexts.

Properties

IUPAC Name |

3-phenylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-10(14)11(6-7-13-8-11)9-4-2-1-3-5-9;/h1-5,13H,6-8H2,(H2,12,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDIYSZFNNYZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpyrrolidine-3-carboxamide hydrochloride typically involves the reaction of pyrrolidine-3-carboxylic acid with phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to form the amide bond. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The phenyl group or the amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

3-Phenylpyrrolidine-3-carboxamide hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Analgesics and Anti-inflammatory Drugs : This compound is utilized in developing new pain management therapies, enhancing the efficacy of analgesic drugs while potentially reducing side effects associated with traditional treatments .

Neuroscience Research

The compound has been employed in studies focusing on neurotransmitter systems, particularly in understanding conditions such as depression and anxiety:

- Neurotransmitter Interaction : Research indicates that it may influence neurotransmitter activity, providing insights into potential therapeutic targets for mood disorders .

Chiral Synthesis

The chiral nature of this compound makes it valuable for asymmetric synthesis:

- Selective Drug Development : It allows chemists to create more effective drugs with fewer side effects compared to non-chiral counterparts, thereby enhancing drug selectivity and efficacy .

Biochemical Assays

This compound is widely used in biochemical assays to evaluate enzyme activity and receptor binding:

- Enzyme Inhibition Studies : It has been shown to inhibit specific enzymes like enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis, providing a pathway for further drug development.

Material Science

Beyond traditional applications, this compound can be utilized in material science:

- Advanced Materials Development : Its unique chemical properties allow for the creation of polymers that respond to environmental stimuli, showcasing its versatility .

Case Study 1: Antimalarial Activity

A study evaluated the antimalarial properties of related pyrrolidine derivatives. The findings indicated that compounds similar to this compound exhibited significant activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .

Case Study 2: Cancer Therapeutics

Research into novel pyrrolidine derivatives demonstrated promising anticancer activities. Some compounds showed cytotoxicity against M-Hela tumor cell lines that surpassed that of standard treatments like tamoxifen .

Mechanism of Action

The mechanism of action of 3-Phenylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid biosynthesis. By binding to the active site of the enzyme, the compound can inhibit its activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Biological Activity

3-Phenylpyrrolidine-3-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenyl group and a carboxamide moiety. Its molecular formula is , and it has a molar mass of approximately 225.7 g/mol. The presence of the carboxamide group is significant for its biological activity, as it can participate in hydrogen bonding and influence the compound's interaction with biological targets.

This compound exhibits its biological effects by interacting with specific molecular targets, such as receptors and enzymes. The binding affinity to these targets modulates their activity, leading to various physiological responses.

Key Mechanisms:

- Receptor Binding: The compound can bind to neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating various diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of related pyrrolidine derivatives. For instance, compounds structurally similar to 3-phenylpyrrolidine-3-carboxamide have shown promising results against cancer cell lines, such as A549 (human lung adenocarcinoma).

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| 3-Phenylpyrrolidine-3-carboxamide | TBD | A549 | TBD |

| 5-Oxopyrrolidine Derivative | 66 | A549 | Significant cytotoxicity |

These results suggest that modifications in the structure can enhance or reduce anticancer activity, indicating the importance of structure-activity relationships (SAR) in drug development.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been evaluated. While some derivatives demonstrated activity against multidrug-resistant strains of bacteria, the specific activity of this compound remains to be fully characterized.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >64 | No significant activity |

| Klebsiella pneumoniae | >64 | No significant activity |

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various pyrrolidine derivatives on A549 cells. The results indicated that certain substitutions increased cytotoxicity while maintaining selectivity towards cancerous cells over non-cancerous cells.

- Antimicrobial Screening : Compounds were screened against clinically significant pathogens, revealing that while some exhibited no activity against Gram-negative bacteria, others showed promise against resistant strains.

Q & A

Q. What are the recommended synthetic routes for 3-Phenylpyrrolidine-3-carboxamide hydrochloride?

The synthesis typically involves multi-step processes, including:

- Pyrrolidine core functionalization : Starting with pyrrolidine derivatives (e.g., 3-carboxypyrrolidine), phenyl groups are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on substituent compatibility .

- Carboxamide formation : The carboxylic acid group is converted to a carboxamide using coupling agents like EDCI/HOBt with ammonia or primary amines .

- Hydrochloride salt formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Key considerations : Monitor reaction pH and temperature to avoid side products like over-alkylation or racemization.

Q. How can researchers characterize this compound?

Use a combination of analytical techniques:

- HPLC : Assess purity (>98% recommended for pharmacological studies) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

- NMR spectroscopy : Confirm stereochemistry and substituent placement (e.g., phenyl group at C3) via H and C NMR .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] for CHNO·HCl) .

- X-ray crystallography : Resolve structural ambiguities for crystalline batches .

Q. What are the critical handling and storage protocols?

- Storage : Store at room temperature in airtight, light-resistant containers to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, goggles) during synthesis; avoid inhalation/contact due to potential neuroactivity (analogous to arylcyclohexylamines) .

- Waste disposal : Neutralize residual hydrochloride with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

- Catalyst screening : Chiral catalysts (e.g., BINAP-metal complexes) may enhance enantioselectivity during phenyl group introduction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency but require rigorous drying .

- Temperature control : Lower temperatures (<0°C) during salt formation reduce impurity incorporation .

- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between pH, solvent, and catalyst loading .

Q. How to resolve contradictions in spectral data for structural confirmation?

- Impurity profiling : Compare HPLC retention times and MS/MS fragmentation with known analogs (e.g., 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride) to identify byproducts .

- Isotopic labeling : Synthesize deuterated or C-labeled derivatives to assign ambiguous NMR signals .

- Computational modeling : DFT calculations (e.g., Gaussian) can predict NMR chemical shifts and validate stereochemical assignments .

Q. What methodologies are suitable for evaluating pharmacological activity?

- Receptor binding assays : Screen for NMDA receptor antagonism (common among arylcyclohexylamine analogs) using radioligand displacement (e.g., H-MK-801) .

- In vivo behavioral studies : Use rodent models to assess discriminative stimulus effects (e.g., cross-generalization with PCP derivatives) .

- Metabolic stability : Perform liver microsome assays to predict pharmacokinetics and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.